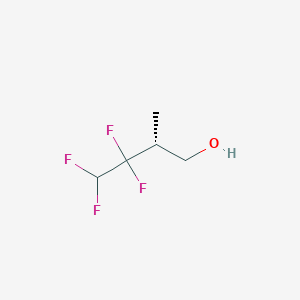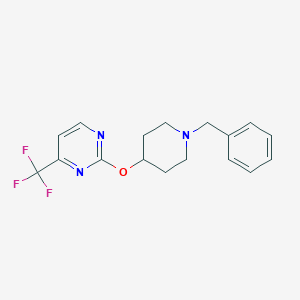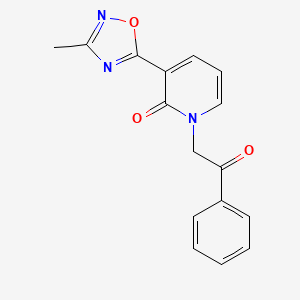![molecular formula C23H33NO2 B2361069 N-{2-[4-(ADAMANTAN-1-YL)PHENOXY]ETHYL}-2,2-DIMETHYLPROPANAMIDE CAS No. 313661-28-8](/img/structure/B2361069.png)
N-{2-[4-(ADAMANTAN-1-YL)PHENOXY]ETHYL}-2,2-DIMETHYLPROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(ADAMANTAN-1-YL)PHENOXY]ETHYL}-2,2-DIMETHYLPROPANAMIDE is a synthetic organic compound characterized by the presence of an adamantyl group attached to a phenoxyethyl chain, which is further linked to a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(ADAMANTAN-1-YL)PHENOXY]ETHYL}-2,2-DIMETHYLPROPANAMIDE typically involves the following steps:
Formation of 4-(1-adamantyl)phenol: This can be achieved by reacting 1-adamantyl bromide with phenol in the presence of a base such as potassium carbonate.
Synthesis of 2-[4-(1-adamantyl)phenoxy]ethanol: The 4-(1-adamantyl)phenol is then reacted with ethylene oxide under basic conditions to form the corresponding ethanol derivative.
Formation of this compound: The final step involves the reaction of 2-[4-(1-adamantyl)phenoxy]ethanol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(ADAMANTAN-1-YL)PHENOXY]ETHYL}-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl chain can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The adamantyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted adamantyl derivatives.
Scientific Research Applications
N-{2-[4-(ADAMANTAN-1-YL)PHENOXY]ETHYL}-2,2-DIMETHYLPROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-{2-[4-(ADAMANTAN-1-YL)PHENOXY]ETHYL}-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The phenoxyethyl chain and dimethylpropanamide moiety contribute to the overall physicochemical properties, affecting the compound’s solubility, stability, and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-adamantyl)phenoxyacetic acid
- 2-[4-(1-adamantyl)phenoxy]ethanol
- 1-adamantylamine
Uniqueness
N-{2-[4-(ADAMANTAN-1-YL)PHENOXY]ETHYL}-2,2-DIMETHYLPROPANAMIDE is unique due to the combination of the adamantyl group with the phenoxyethyl and dimethylpropanamide moieties. This unique structure imparts distinct physicochemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-22(2,3)21(25)24-8-9-26-20-6-4-19(5-7-20)23-13-16-10-17(14-23)12-18(11-16)15-23/h4-7,16-18H,8-15H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUBDJFPOUVRDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCOC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360986.png)


![1-phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol](/img/structure/B2360990.png)
![4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2360992.png)


![6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2360998.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2360999.png)

![N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2361001.png)
![(2E)-2-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2361002.png)


